6-Bromo-1,3,5-triazine-2,4-diamine

Catalog No.
S13650065
CAS No.
4649-67-6
M.F
C3H4BrN5
M. Wt
190.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,3,5-triazine-2,4-diamine

CAS Number

4649-67-6

Product Name

6-Bromo-1,3,5-triazine-2,4-diamine

IUPAC Name

6-bromo-1,3,5-triazine-2,4-diamine

Molecular Formula

C3H4BrN5

Molecular Weight

190.00 g/mol

InChI

InChI=1S/C3H4BrN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)

InChI Key

LYCZPGLZWFKPQJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)Br)N)N

6-Bromo-1,3,5-triazine-2,4-diamine is a heterocyclic compound with the molecular formula C3H4BrN5\text{C}_3\text{H}_4\text{BrN}_5. It features a triazine ring substituted with a bromine atom and two amino groups. This compound is part of the triazine family, which is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. The unique structure of 6-Bromo-1,3,5-triazine-2,4-diamine enhances its reactivity and potential for chemical transformations, making it a valuable molecule in synthetic chemistry and biological research .

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines or thiols. This reaction is significant for synthesizing new derivatives.
  • Electrophilic Addition: The triazine ring can react with electrophiles, leading to the formation of addition products that can be further modified.
  • Cyclization: This compound can undergo intramolecular cyclization to yield more complex fused heterocycles.

Common reagents used in these reactions include sodium azide for nucleophilic substitution and Lewis acids for promoting cyclization reactions .

Research has indicated that 6-Bromo-1,3,5-triazine-2,4-diamine exhibits potential biological activities. It has been investigated for its antifungal, anticancer, and antiviral properties. The compound's ability to interact with biological macromolecules allows it to inhibit critical cellular pathways, making it a candidate for therapeutic applications against various diseases .

The synthesis of 6-Bromo-1,3,5-triazine-2,4-diamine typically involves the following steps:

  • Starting Material: The synthesis begins with 6-bromo-1,2,4-triazin-3-amine.
  • Reaction Conditions: A common method employs potassium permanganate and ammonia at low temperatures (around -30°C).
  • Procedure:
    • Dissolve 0.15 mol of potassium permanganate in 200 mL of liquid ammonia.
    • Add 2.625 g (0.015 mol) of 3-amino-6-bromo-1,2,4-triazine dropwise while stirring.
    • Allow the reaction to proceed for 1 hour before removing ammonia under reduced pressure.
    • Extract the product using propanol and dry it to obtain a yield of approximately 84.6% .

6-Bromo-1,3,5-triazine-2,4-diamine finds applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for its potential as an antifungal and anticancer agent.
  • Medicine: Investigated for therapeutic applications in treating diseases.
  • Industry: Utilized in producing agrochemicals and dyes due to its reactive nature .

The interaction studies of 6-Bromo-1,3,5-triazine-2,4-diamine focus on its ability to form covalent bonds with nucleophilic sites in biological molecules. The presence of the bromine atom and amino groups facilitates these interactions, allowing the compound to disrupt key biological processes effectively. This property is crucial for understanding its mechanism of action in potential therapeutic applications .

Several compounds share structural similarities with 6-Bromo-1,3,5-triazine-2,4-diamine:

Compound NameStructural FeaturesUnique Attributes
6-Methyl-1,3,5-triazine-2,4-diamineMethyl group instead of bromineLess reactive than its brominated counterpart
6-Bromo-N,N'-diethyl-1,3,5-triazine-2,4-diamineDiethylamino groups instead of amino groupsDifferent solubility and reactivity profile
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dioneHydroxy and dione groupsExhibits different chemical behavior in reactions

Uniqueness: The presence of the bromine atom in 6-Bromo-1,3,5-triazine-2,4-diamine enhances its reactivity compared to similar compounds. This characteristic allows it to undergo a broader range of chemical transformations and makes it particularly valuable in synthetic chemistry and biological research .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

188.96501 g/mol

Monoisotopic Mass

188.96501 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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